molecular formula C17H18N2O4S B2569056 2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-61-3

2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2569056
CAS RN: 926032-61-3
M. Wt: 346.4
InChI Key: FIQXSGCRBSROQO-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Compounds with structural similarities to "2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" are often subjects of synthetic chemistry research. For instance, research on the synthetic utilities of o-phenylenediamines has led to methodologies for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the versatility of similar compounds in synthesizing various heterocyclic compounds (M. Ibrahim, 2011). This suggests that compounds like "this compound" could be valuable in synthesizing new heterocyclic structures with potential applications in pharmaceuticals and materials science.

Biological Activity

Research into compounds with benzodiazepine-related structures, such as 2,3-benzodiazepines and triazepines, has identified significant biological activities, including potential therapeutic applications against diseases for which current treatments are inadequate (Támas Földesi, Balázs Volk, M. Milen, 2018). This underscores the importance of compounds like "this compound" in drug discovery and development, especially for targeting complex diseases.

Methodological Advances

The development of new strategies for constructing tetrahydrobenzo[b]pyrans using organocatalysts exemplifies methodological advancements in the synthesis of valuable heterocyclic compounds (H. Kiyani, 2018). Such methodologies could potentially be applicable to the synthesis and functionalization of compounds structurally related to "this compound," enabling the exploration of their applications in various scientific and technological fields.

properties

IUPAC Name

2,4-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-3-6-16(12(2)9-11)24(21,22)19-13-4-5-15-14(10-13)17(20)18-7-8-23-15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXSGCRBSROQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.